molecular formula C18H24N4O3 B6623865 4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide

4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide

Cat. No.: B6623865
M. Wt: 344.4 g/mol
InChI Key: CZYSLGNCCVEEMZ-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide is a synthetic compound known for its multifaceted applications in chemical research, biology, medicine, and industry. This intricate molecule boasts a structure that integrates a dimethylamino group, a furan ring substituted with morpholinomethyl, and a pyridine carboxamide core, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21(2)14-5-6-19-17(11-14)18(23)20-12-15-3-4-16(25-15)13-22-7-9-24-10-8-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYSLGNCCVEEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)NCC2=CC=C(O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide involves several strategic steps. Starting materials typically include 4-(dimethylamino) pyridine and 5-(morpholin-4-ylmethyl)furan. Through a series of coupling reactions, using reagents such as carboxylating agents, the target molecule can be successfully synthesized. Key reaction conditions often involve controlled temperatures, acidic or basic environments, and catalysts to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous flow processes. These methods emphasize efficiency, high yield, and purity. Techniques like crystallization and chromatography are employed to purify the final product, ensuring it meets the stringent standards required for its applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of carbonyl-containing derivatives.

  • Reduction: The carboxamide group can be reduced to the corresponding amine under specific conditions.

  • Substitution: Various substitution reactions can occur on the pyridine and furan rings, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or peracids are used.

  • Reduction: Catalytic hydrogenation or hydride donors like lithium aluminum hydride.

  • Substitution: Nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed: The major products vary based on the reaction type, ranging from oxidized furan derivatives to reduced amine forms and diverse substituted analogs.

Scientific Research Applications

Chemistry: The compound is instrumental in studying reaction mechanisms and as a building block for synthesizing more complex molecules. Biology: It is used to probe biological systems, often acting as a ligand in biochemical assays. Medicine: Its structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes. Industry: Employed in materials science for its potential in creating novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through various molecular targets. In biological systems, it can interact with proteins, particularly enzymes, altering their activity. The furan ring provides a reactive site for binding, while the morpholinomethyl group enhances its solubility and cellular uptake, facilitating its mechanism of action.

Comparison with Similar Compounds

Comparing it with structurally similar compounds, such as pyridine-based carboxamides or furan derivatives, highlights its unique functional groups that confer enhanced reactivity and specificity in biological applications. Similar compounds include:

  • 4-aminopyridine carboxamide derivatives

  • Furan-2-carboxamides

  • Morpholinomethyl substituted heterocycles

This article should provide a comprehensive understanding of 4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide, showcasing its synthesis, reactions, applications, and mechanisms. Any further details or points to add?

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